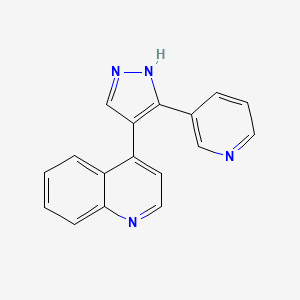

4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline

Descripción

Propiedades

IUPAC Name |

4-(5-pyridin-3-yl-1H-pyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-2-6-16-14(5-1)13(7-9-19-16)15-11-20-21-17(15)12-4-3-8-18-10-12/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCUYJNCUIRZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398836 | |

| Record name | 4-[3-(Pyridin-3-yl)-(1H)-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-96-5 | |

| Record name | 4-[3-(Pyridin-3-yl)-(1H)-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Hydrazines with Carbonyl Derivatives

A widely adopted strategy involves the cyclocondensation of 2-hydrazinylquinoline derivatives with pyridine-substituted α,β-unsaturated carbonyl compounds. For example, reacting 2-hydrazinylquinoline with 3-(pyridin-3-yl)acrylonitrile in ethanol under reflux yields the pyrazole ring through a [3+2] cycloaddition mechanism.

Typical Procedure

- Hydrazine Preparation : 2-Hydrazinylquinoline is synthesized by treating 2-chloroquinoline with hydrazine hydrate at 80°C for 12 hours.

- Cyclocondensation : The hydrazine intermediate is reacted with 3-(pyridin-3-yl)acrylonitrile in ethanol, catalyzed by acetic acid, under reflux for 8–10 hours.

- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the desired compound.

This method achieves moderate yields (50–65%), with regioselectivity governed by the electron-withdrawing effect of the pyridine group.

Vilsmeier-Haack Formylation Followed by Knoevenagel Condensation

The Vilsmeier-Haack reaction enables the introduction of formyl groups onto pyrazole intermediates, facilitating subsequent condensations. A representative pathway involves:

- Formylation : 3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is synthesized by treating 3-(pyridin-3-yl)-1H-pyrazole with the Vilsmeier-Haack reagent (POCl₃/DMF) at 70°C.

- Knoevenagel Condensation : The formylated pyrazole reacts with quinoline-4-carboxylic acid derivatives in the presence of malononitrile and piperidine, yielding the target compound after aromatization.

Optimization Insights

Sandmeyer Reaction for Pyridine Functionalization

The Sandmeyer reaction provides a route to introduce halogen or cyano groups into the pyridine moiety, which can later be coupled to quinoline derivatives. For instance:

- Diazotization : 3-Amino-1H-pyrazole is treated with NaNO₂ in HCl at 0–5°C to form a diazonium salt.

- Copper-Mediated Substitution : The diazonium salt reacts with CuCl in toluene, replacing the amino group with chlorine.

- Cross-Coupling : The chlorinated intermediate undergoes Suzuki-Miyaura coupling with quinoline-4-boronic acid to attach the quinoline core.

Critical Parameters

- Temperature control (<5°C) during diazotization prevents diazonium salt decomposition.

- Catalytic CuCl (15–30 mol%) balances cost and yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 50–65 | One-pot synthesis, minimal purification | Moderate regioselectivity |

| Vilsmeier-Haack/Knoevenagel | 60–70 | High functional group tolerance | Requires toxic POCl₃ |

| Sandmeyer/Cross-Coupling | 45–55 | Flexible substitution | Multi-step, costly catalysts |

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR : Pyrazole protons resonate at δ 8.2–8.5 ppm, while quinoline H-2 appears as a singlet near δ 9.0 ppm.

- IR : Stretching vibrations at 1680 cm⁻¹ (C=O from formylation intermediates) and 1595 cm⁻¹ (C=N of pyrazole).

- MS : Molecular ion peak at m/z 272.30 (C₁₇H₁₂N₄⁺), consistent with the molecular formula.

X-ray Crystallography

- Limited data exist for this specific compound, but analogous structures confirm coplanarity between the pyrazole and quinoline rings, stabilized by π-π stacking.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline or pyrazole derivatives.

Substitution: Formation of substituted quinoline or pyrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity

- Mechanism : 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline has been shown to inhibit certain kinases involved in cancer cell signaling pathways. By binding to the active sites of these enzymes, it prevents substrate access, thus inhibiting phosphorylation events critical for tumor growth.

- Case Study : In animal models, lower doses have demonstrated tumor growth inhibition, while higher doses revealed potential hepatotoxicity and nephrotoxicity.

Antiviral and Antimicrobial Properties

- Research Findings : Investigations into the compound's effects against viral pathogens have shown promise. It has been explored for its ability to inhibit viral replication through modulation of host cell pathways .

Neurological Disorders

- Application : The compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in neurological conditions such as Alzheimer's disease. This modulation could potentially reverse symptoms associated with hyperdopaminergic and hypoglutamatergic behaviors in preclinical models .

Biochemical Applications

Enzyme Inhibition

- This compound has been identified as an effective inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), both of which are important in inflammatory responses .

Gene Expression Modulation

- The compound can influence gene expression by interacting with transcription factors, leading to alterations in cellular metabolism and apoptosis regulation. This modulation is dependent on the cellular context and concentration of the compound used.

Industrial Applications

Material Science

- The compound is being explored for its potential in developing materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance these properties for industrial applications.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Kinase inhibition | Inhibits tumor growth; dose-dependent effects |

| Antiviral | Modulation of host cell pathways | Potential inhibition of viral replication |

| Neurological Disorders | Allosteric modulation of M4 muscarinic receptors | May reverse symptoms in Alzheimer's models |

| Enzyme Inhibition | Inhibition of iNOS and COX-2 | Significant anti-inflammatory effects |

| Material Science | Development of electronic/optical materials | Promising modifications for enhanced properties |

Mecanismo De Acción

The mechanism of action of 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparación Con Compuestos Similares

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Quinoline Hybrids

Positional Isomerism and Activity

- Pyridine Substitution Position: Pyridin-3-yl (target compound): Optimal TGF-β1 binding due to hydrogen bonding with receptor residues . Pyridin-2-yl (e.g., 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline): Reduced TGF-β affinity but enhanced c-Met kinase inhibition .

Pharmacokinetic and Solubility Profiles

TGF-β Inhibition

The target compound demonstrates IC₅₀ = 18 nM for TGF-β1, outperforming analogues with bulkier substituents (e.g., tetrahydro-2H-pyran derivatives) in cellular assays . Its pyridin-3-yl group facilitates π-π stacking with receptor tyrosine residues, critical for inhibitory activity .

Anti-Cancer Efficacy

Comparative Limitations

- Solubility Challenges : The target compound’s low aqueous solubility (0.05 mg/mL) necessitates formulation optimization, whereas succinate salts (e.g., ) or PEGylation improve bioavailability.

- Metabolic Stability : Unlike A-77-01, the target compound undergoes rapid hepatic clearance due to unshielded pyridine nitrogen .

Actividad Biológica

4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structure that combines quinoline and pyrazole moieties, which are known for their diverse biological properties.

- Chemical Formula : CHN

- Molecular Weight : 272.304 g/mol

- CAS Number : 849924-96-5

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Anti-inflammatory Effects :

- Studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline, closely related to our compound of interest, show significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This suggests a potential for anti-inflammatory applications through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

-

Antimicrobial Activity :

- A range of synthesized quinoline derivatives, including those with pyrazole components, have been evaluated for antimicrobial activities against various bacterial strains and fungi. The results indicated that many compounds exhibited excellent antimicrobial properties compared to standard reference drugs .

- TGF-beta Receptor Antagonism :

Antiinflammatory Activity

A study focusing on pyrazolo[4,3-c]quinoline derivatives highlighted their ability to significantly reduce NO production in RAW 264.7 cells when stimulated with LPS. The most potent derivatives were found to have an inhibitory effect comparable to established anti-inflammatory agents .

Antimicrobial Screening

In a comprehensive screening of various quinoline and pyrazole derivatives, compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria as well as fungi. Most displayed promising antimicrobial activity, indicating potential therapeutic applications in infectious diseases .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the structural features contributing to the biological activities of these compounds. Such studies help in optimizing the chemical structure for enhanced efficacy against specific biological targets .

Data Tables

| Biological Activity | Related Compound | Methodology | Findings |

|---|---|---|---|

| Anti-inflammatory | Pyrazolo[4,3-c]quinoline derivatives | Inhibition of NO production in RAW 264.7 cells | Significant inhibition observed |

| Antimicrobial | Quinoline derivatives | Screening against bacterial strains | Excellent activity compared to standards |

| TGF-beta receptor antagonism | This compound | In vitro receptor binding assays | Identified as an antagonist |

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)quinoline?

The compound is typically synthesized via cyclocondensation or multi-component reactions. For example, InCl₃-promoted synthesis in green media (e.g., water or ethanol) achieves pyrazolyl-substituted quinolines by reacting substituted pyrazoles with chlorinated quinoline precursors under reflux. Purification often involves recrystallization from methanol or column chromatography .

Q. How are intermediates purified during synthesis?

Recrystallization using polar solvents like methanol or ethanol is common. For instance, after refluxing with chloranil in xylene, the crude product is washed with NaOH solution, dried over Na₂SO₄, and recrystallized to isolate pure intermediates .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

- ¹H/¹³C NMR for verifying substituent positions.

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., weak C–H⋯N interactions in the solid state) .

- Mass spectrometry (e.g., [M+H]+ peaks) for molecular weight confirmation .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be addressed?

Discrepancies in bioactivity (e.g., antimycobacterial vs. anticancer results) may arise from substituent effects or conformational flexibility. To resolve this:

- Perform docking studies to compare binding modes with target proteins.

- Synthesize derivatives with controlled substituents (e.g., trifluoromethyl or phenyl groups) and correlate structure-activity relationships .

Q. What strategies optimize yield in multi-step syntheses?

- Use one-pot reactions (e.g., L-proline-catalyzed multi-component synthesis) to reduce isolation steps and improve efficiency .

- Employ green solvents (e.g., ethanol) and catalysts (e.g., InCl₃) to minimize side reactions .

- Monitor reaction progress via HPLC or TLC to identify optimal termination points .

Q. How do intermolecular interactions influence crystal packing?

X-ray studies reveal that weak C–H⋯N hydrogen bonds and π-π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice. Computational tools like Hirshfeld surface analysis can quantify these interactions and predict solubility .

Q. What methods validate conformational stability in solution vs. solid state?

- Compare X-ray crystallography (solid-state) with NOESY NMR (solution-phase) to assess rotational freedom of pyrazole and quinoline moieties.

- Perform DFT calculations to model energy barriers for ring puckering or substituent rotation .

Q. How are synthetic by-products characterized and minimized?

- LC-MS identifies by-products (e.g., over-alkylated or dimerized species).

- Adjust stoichiometry (e.g., limiting arylidene precursors) and reaction time to suppress side reactions .

Methodological Notes

- Contradiction Handling : When biological assays conflict, validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for solvent effects .

- Advanced Purification : For complex mixtures, combine size-exclusion chromatography with preparative HPLC .

- Safety : Follow GHS guidelines for handling hazardous intermediates (e.g., chlorinated solvents or toxic reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.